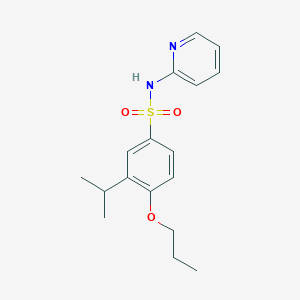
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as L-161,240, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition results in a decrease in the production of pro-inflammatory cytokines, which could explain the anti-inflammatory effects of this compound. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival. This inhibition could explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality samples. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
合成法
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 4-isopropoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propyl magnesium bromide to yield the final compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide for research purposes.
科学的研究の応用
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely studied for its potential use in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits anti-cancer properties, particularly against breast cancer cells. It has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC名 |
3-propan-2-yl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-11-22-16-9-8-14(12-15(16)13(2)3)23(20,21)19-17-7-5-6-10-18-17/h5-10,12-13H,4,11H2,1-3H3,(H,18,19) |
InChIキー |
CNUFNRWAHYDOSS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)












